Ethyl 3-[4-(benzyloxy)phenyl]acrylate
Description
Contextual Background of Acrylate (B77674) Derivatives in Organic Chemistry
Acrylate derivatives are a significant class of organic compounds, defined as the salts and esters of acrylic acid. wikipedia.orgpcc.eu Their fundamental structure consists of a vinyl group directly attached to a carboxyl group, which makes them highly susceptible to polymerization. wikipedia.orgpcc.eu This reactivity is a key reason for their widespread use. Common examples of acrylate esters include methyl acrylate, ethyl acrylate, and butyl acrylate. wikipedia.orgascent-acrylate.com
Industrially, acrylates are typically produced through the esterification of acrylic acid with the corresponding alcohols. pcc.eu The properties of the resulting polymers can be finely tuned by varying the alcohol used. These materials often exhibit desirable characteristics such as excellent adhesion, transparency, flexibility, and resistance to weathering. ascent-acrylate.com Consequently, acrylate derivatives are integral components in a vast array of commercial products, including paints, coatings, sealants, adhesives, and various plastics. ascent-acrylate.com
Significance of Substituted Phenyl Acrylates in Contemporary Research
Substituted phenyl acrylates are a specialized subclass of acrylates that feature a phenyl ring with one or more substituent groups. This structural motif has proven to be of considerable interest in various fields of chemical research.
In materials science, these compounds are valuable monomers for creating functionalized polymers. researchgate.net For instance, researchers have copolymerized various substituted phenyl acrylates, such as 4-nitrophenyl acrylate and 2-formylphenyl acrylate, to produce polymer resins with specific physical and chemical properties. researchgate.net Phenyl acrylate has also been employed as a monomer for generating the core of diblock copolymer nano-objects through a process known as polymerization-induced self-assembly (PISA). rsc.org
The field of medicinal chemistry has also seen significant exploration of substituted phenyl acrylates. Numerous derivatives have been synthesized and evaluated for their potential biological activities. acs.orgresearchgate.net For example, a series of 3-(4-chlorophenyl)acrylate esters were synthesized and investigated as potential anticancer agents, designed as analogues of combretastatin. acs.orgresearchgate.netnih.gov Other research has focused on the fluorescence properties of novel biphenyl-based acrylates and methacrylates. nih.gov The broad spectrum of biological activities observed in related cinnamic acid esters, such as antifungal and anti-inflammatory properties, further motivates the investigation of structurally similar phenyl acrylates. mdpi.com
Rationale for the Academic Investigation of Ethyl 3-[4-(benzyloxy)phenyl]acrylate
The specific academic interest in this compound stems from its distinct molecular architecture and its potential as a versatile chemical building block. The compound's structure incorporates a reactive acrylate moiety, a phenyl ring, and a benzyloxy group, making it a valuable intermediate in multi-step organic syntheses.
The benzyloxy group can serve as a protective group for the phenol (B47542) functionality or play a direct role in the biological activity of a target molecule. Research into structurally similar compounds supports this rationale. For instance, a hybrid molecule containing a (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid moiety combined with a glycinate (B8599266) group was synthesized and showed potent inhibitory activity against the COX-2 enzyme, an important target in anti-inflammatory drug design. mdpi.com This suggests that this compound could serve as a key precursor for developing new therapeutic agents with similar or improved properties.
Furthermore, its status as a chemical intermediate is evidenced by its commercial availability and its role as a precursor to other downstream products. The investigation of this compound allows chemists to explore new synthetic routes and to create more complex molecules with potentially useful properties for materials science or medicine.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 104315-07-3 |
| Molecular Formula | C18H18O3 |
| Molecular Weight | 282.334 g/mol |
| Exact Mass | 282.126 g/mol |
| LogP | 3.84190 |
| Polar Surface Area (PSA) | 35.53 Ų |
This data is compiled from chemical databases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBNMQBSPKPRB-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 4 Benzyloxy Phenyl Acrylate and Its Derivatives
Precursor Synthesis and Functionalization Strategies
The synthesis of ethyl 3-[4-(benzyloxy)phenyl]acrylate typically commences with the preparation of its key precursors. The principal starting materials are 4-(benzyloxy)benzaldehyde (B125253) and a suitable two-carbon building block, such as a Wittig reagent or a phosphonate (B1237965) ester.
The synthesis of 4-(benzyloxy)benzaldehyde is commonly achieved through the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde (B117250) with benzyl (B1604629) bromide in the presence of a base. nih.gov For instance, refluxing 4-hydroxybenzaldehyde with benzyl bromide and anhydrous potassium carbonate in ethanol (B145695) affords 4-(benzyloxy)benzaldehyde in high yields, with one study reporting an 87.4% yield after recrystallization. nih.gov Alternative procedures may utilize different solvents, such as acetone (B3395972) or dimethyl sulfoxide, and bases like potassium hydroxide. prepchem.comchemicalbook.com
The other key precursors are the reagents for olefination reactions. For the Wittig reaction, ethyl 2-(triphenylphosphoranylidene)acetate is a common choice. This stabilized ylide can be prepared by reacting triphenylphosphine (B44618) with ethyl bromoacetate (B1195939) to form the corresponding phosphonium (B103445) salt, which is then treated with a base to generate the ylide. nih.govorgsyn.orgchemicalbook.com Commercially available stabilized ylides are also frequently used. commonorganicchemistry.comenamine.net
For the Horner-Wadsworth-Emmons (HWE) reaction, triethyl phosphonoacetate is the reagent of choice. enamine.net This phosphonate ester is commercially available and can be deprotonated with a variety of bases to form a nucleophilic carbanion.
Classical Condensation Reactions for Acrylate (B77674) Formation
The formation of the acrylate double bond in this compound is most commonly achieved through classical condensation reactions that form carbon-carbon double bonds.
Wittig and Horner-Wadsworth-Emmons Approaches
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. wikipedia.org In the context of this compound synthesis, 4-(benzyloxy)benzaldehyde is reacted with a stabilized ylide like ethyl 2-(triphenylphosphoranylidene)acetate. Stabilized ylides, such as the one used here, generally favor the formation of the (E)-alkene. organic-chemistry.org The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF). ambeed.com
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction and often provides better yields and easier purification. wikipedia.orgnumberanalytics.com This reaction involves the condensation of an aldehyde with a phosphonate carbanion. For the synthesis of the target molecule, 4-(benzyloxy)benzaldehyde is treated with the anion of triethyl phosphonoacetate. The HWE reaction almost exclusively yields the (E)-isomer of the α,β-unsaturated ester due to the thermodynamic stability of the (E)-transition state. wikipedia.org The reaction can be performed under various conditions, including solvent-free systems catalyzed by bases like DBU in the presence of potassium carbonate. researchgate.net
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Acrylate Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Phosphorus Reagent | Phosphonium Ylide (e.g., Ethyl 2-(triphenylphosphoranylidene)acetate) | Phosphonate Ester (e.g., Triethyl phosphonoacetate) |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |
| Stereoselectivity | Stabilized ylides favor (E)-alkenes | Generally high (E)-selectivity |
| Purification | Can be challenging due to triphenylphosphine oxide | Generally easier due to water-soluble byproduct |
| Reactivity | Stabilized ylides are less reactive | Phosphonate carbanions are generally more nucleophilic |
Other Relevant Condensation Methods for Cinnamate (B1238496) Derivatives
While the Wittig and HWE reactions directly yield the ethyl ester, other classical condensation reactions can produce the corresponding cinnamic acid, which can then be esterified to obtain the final product.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org For instance, the condensation of 4-(benzyloxy)benzaldehyde with malonic acid in the presence of a base like piperidine (B6355638) or under catalyst-free conditions in water can yield 4-(benzyloxy)cinnamic acid. rsc.orgorganicreactions.org Subsequent esterification would provide the desired ethyl ester. One study reported a high yield for the Knoevenagel condensation of 4-(benzyloxy)benzaldehyde. rsc.org
The Perkin reaction is another method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgbyjus.compharmaguideline.com Reacting 4-(benzyloxy)benzaldehyde with acetic anhydride and sodium acetate (B1210297) would yield 4-(benzyloxy)cinnamic acid, which would then require esterification. longdom.org
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions that can be employed in the synthesis of styryl acrylate scaffolds and their precursors.
Heck Reaction and Variants for Styryl Acrylate Scaffolds
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. researchgate.net This reaction can be used to construct the ethyl 3-phenylacrylate core structure. For the synthesis of this compound, a potential route would involve the reaction of a 4-halo-benzyl phenyl ether (e.g., 4-bromo- or 4-iodobenzyl phenyl ether) with ethyl acrylate in the presence of a palladium catalyst and a base. uwindsor.ca The Heck reaction typically yields the (E)-isomer of the disubstituted alkene.
Table 2: Illustrative Heck Reaction Conditions
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield | Reference |
| Iodobenzene | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | High | tamu.edu |
| Bromobenzene | Methyl acrylate | Pd nanoparticles | NaOAc | DMA | 89% | uwindsor.ca |
| Aryl Iodides | Ethyl acrylate | bis-NHC palladium complex | Na₂CO₃ | DMF | Good | researchgate.net |
Complementary Coupling Strategies for Aromatic Functionalization of Precursors
Transition metal-catalyzed reactions are also invaluable for the synthesis and functionalization of the aromatic precursors.
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. researchgate.net For instance, 4-(benzyloxy)phenylboronic acid could be coupled with a suitable vinyl partner to construct the cinnamate skeleton. Alternatively, a boronic acid derivative of ethyl acrylate could be coupled with a 4-(benzyloxy)halobenzene. The Suzuki coupling is known for its mild reaction conditions and high functional group tolerance.
Optimization of Reaction Conditions and Yield Enhancement
The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize product yield and purity. Key synthetic strategies, including the Knoevenagel condensation, Heck reaction, and esterification methods, are subject to optimization of parameters such as catalyst selection, solvent system, temperature, and reactant stoichiometry.
One of the primary routes for synthesizing cinnamic acid esters is the Knoevenagel condensation . Research into the synthesis of related compounds, such as ethyl 3-oxobutyrate derivatives, has shown that enzymatic catalysts like porcine pancreatic lipase (B570770) (PPL) can be highly effective, achieving yields as high as 99.38% under solvent-free conditions. nih.gov For the synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate, a two-step process involving a Claisen-Schmidt condensation followed by transesterification was optimized. researchgate.net The initial condensation of p-methoxybenzaldehyde and methyl acetate yielded 79.0% of the intermediate methyl p-methoxy cinnamate under optimal conditions: a reactant molar ratio of 1:8, 10% sodium methoxide (B1231860) catalyst, a temperature of 50°C, and a reaction time of 1.0 hour. researchgate.net The subsequent transesterification with n-butanol reached an 88.0% conversion rate when using a 1:7 molar ratio of the cinnamate to alcohol with 10% sodium bisulfate as a catalyst and refluxing for 4 hours. researchgate.net
The Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is another cornerstone in the synthesis of substituted acrylates. mdpi.com Optimization studies for similar reactions reveal that the choice of the palladium source, ligand, base, and solvent is critical. For instance, in the synthesis of an eight-membered naphthoxocine compound via an intramolecular Heck reaction, Pd(OAc)₂ was found to be superior to Pd(PPh₃)₂Cl₂, PdCl₂, and Pd(PPh₃)₄, providing an excellent yield of up to 86%. nih.gov The presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) was also essential for the reaction to proceed to completion. nih.govsemanticscholar.org For the coupling of aryl halides with ethyl acrylate, the use of a recyclable, polymer-supported palladacycle catalyst has been shown to be efficient in both organic (DMF) and aqueous solvents. semanticscholar.org
Esterification reactions represent a direct method to obtain the target compound from its corresponding carboxylic acid, (E)-3-(4-(benzyloxy)phenyl)acrylic acid. A modified Steglich esterification has been developed as a greener alternative to traditional methods. nih.govresearchgate.net This approach utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI HCl) as a coupling agent in acetonitrile. researchgate.net The optimization of this method for a related derivative involved microwave irradiation at 50°C for 30 minutes, which dramatically increased the yield to 95%. researchgate.net This highlights the potential of alternative energy sources to enhance reaction rates and yields.
The table below summarizes optimized reaction conditions from various synthetic methods applicable to this compound and its derivatives.
Table 1. Optimization of Reaction Conditions for the Synthesis of Cinnamic Acid Ester Derivatives
| Synthetic Method | Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Knoevenagel Condensation | Aromatic Aldehydes, Ethyl Acetoacetate | Porcine Pancreatic Lipase (PPL) | Solvent-Free | Ambient | up to 99.38% | nih.gov |
| Claisen-Schmidt Condensation | p-Methoxybenzaldehyde, Methyl Acetate | Sodium Methoxide | N/A | 50°C, 1 h | 79.0% | researchgate.net |
| Transesterification | Methyl p-methoxy cinnamate, n-butanol | Sodium Bisulfate | N/A | Reflux, 4 h | 88.0% (conversion) | researchgate.net |
| Intramolecular Heck Reaction | Aryl Halide, Alkene | Pd(OAc)₂ / TBAB | N/A | N/A | up to 86% | nih.gov |
| Modified Steglich Esterification | (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid, Glycine ethyl ester HCl | EDCI HCl / DMAP | Acetonitrile | 50°C, 30 min, MWI | 95% | researchgate.net |
Note: This table presents data from syntheses of various cinnamic acid ester derivatives to illustrate optimization principles applicable to the target compound.
Green Chemistry Principles in Synthetic Route Design for this compound
The integration of green chemistry principles into the synthetic design for this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of greener solvents, alternative energy sources, and efficient catalytic systems.
Use of Greener Solvents: A significant advancement in the green synthesis of cinnamate derivatives is the replacement of hazardous solvents. Traditional methods often employ chlorinated solvents. A modified Steglich esterification, however, demonstrates the use of acetonitrile, a less hazardous alternative, which allows for mild heating (40-45 °C) and reduces the need for extensive purification. nih.gov Research has also shown that water can be used as a benign solvent for the derivatization of cinnamic acid, for instance, in a coupling reaction using isobutyl chloroformate. beilstein-journals.org Furthermore, bio-based solvents like ethyl lactate (B86563) are emerging as promising, biodegradable media for organic transformations, including Knoevenagel condensations. researchgate.net
Alternative Energy Sources and Conditions: To improve energy efficiency, alternative energy sources are being explored. Microwave irradiation has been successfully employed in the synthesis of a derivative of this compound, drastically reducing the reaction time from hours to just 30 minutes while achieving a high yield. researchgate.net This method minimizes energy consumption compared to conventional heating. Additionally, solvent-free reaction conditions represent a significant step towards greener synthesis. Mechanochemical methods, such as ball-milling, have been used to synthesize related compounds, offering high scalability and efficiency while eliminating the need for solvents. rsc.org Similarly, enzymatic Knoevenagel condensations have been performed under solvent-free conditions with high success. nih.gov
Efficient and Recyclable Catalysts: The choice of catalyst has a profound impact on the environmental footprint of a synthesis. Green approaches favor the use of non-toxic, abundant, and recyclable catalysts. For instance, graphene oxide has been used as a recyclable catalyst for the amidation of cinnamic acid under solvent-free conditions. nih.gov In Heck reactions, which traditionally rely on palladium, efforts are focused on developing highly efficient catalysts that can be used in very low concentrations and recycled. A polymer-supported palladacycle derived from Kaiser oxime resin has been shown to be an effective and recyclable catalyst for Mizoroki-Heck reactions in both organic and aqueous media, with low levels of palladium leaching into the product. semanticscholar.org The use of biocatalysts, such as lipases in Knoevenagel condensations, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov These enzymatic reactions can often be performed in aqueous or solvent-free systems under mild conditions. nih.govresearchgate.net
By adopting these green chemistry principles—utilizing safer solvents, energy-efficient methods, and sustainable catalysts—the synthesis of this compound can be made significantly more sustainable and environmentally responsible.
Advanced Spectroscopic and Crystallographic Characterization of Ethyl 3 4 Benzyloxy Phenyl Acrylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing insights into the molecular framework.
For Ethyl 3-[4-(benzyloxy)phenyl]acrylate, the ¹H NMR spectrum is anticipated to show distinct signals corresponding to the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the vinylic protons of the acrylate (B77674) moiety (as doublets with a characteristic coupling constant for the trans isomer), and the aromatic protons of both the phenyl and benzyloxy groups. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts for the carbonyl carbon, the olefinic carbons, the carbons of the two aromatic rings, the benzylic methylene (B1212753) carbon, and the ethyl group carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.3 | ~14 |
| Ethyl -CH₂- | ~4.2 | ~60 |
| Vinylic Cα-H | ~6.3 | ~116 |
| Vinylic Cβ-H | ~7.6 | ~145 |
| Aromatic CH (phenyl) | ~6.9 - 7.5 | ~115 - 132 |
| Aromatic C-O (phenyl) | - | ~160 |
| Aromatic C-C (phenyl) | - | ~127 |
| Benzyl (B1604629) -CH₂- | ~5.1 | ~70 |
| Aromatic CH (benzyl) | ~7.3 - 7.4 | ~127 - 129 |
| Aromatic C-ipso (benzyl) | - | ~136 |
| Carbonyl C=O | - | ~167 |
Note: These are predicted values based on known spectroscopic data of similar structures and general principles of NMR spectroscopy.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Assignments
To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is employed. scbt.comchemicalbook.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the ethyl group's -CH₂- and -CH₃ protons, and between the vinylic protons. It would also help in assigning the coupled protons within the aromatic rings. scbt.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton to the carbon it is attached to, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). HMBC is crucial for identifying the connectivity across quaternary carbons (like the carbonyl and ether-linked aromatic carbons) and for piecing together the entire molecular skeleton. For instance, correlations from the benzylic protons to the carbons of the phenyl ring and from the vinylic protons to the carbonyl carbon would be expected. chemicalbook.com
Advanced NMR Studies (e.g., NOESY, Diffusion NMR) for Conformational and Dynamic Aspects
Beyond establishing connectivity, advanced NMR techniques can provide information on the three-dimensional structure and dynamic behavior of the molecule in solution.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY could reveal through-space interactions between the benzyloxy group protons and the adjacent aromatic protons, providing insights into the preferred conformation of the molecule around the ether linkage.
Diffusion NMR (DOSY - Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. For a pure sample, it can confirm the presence of a single molecular entity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound and deducing its elemental composition. For this compound (C₁₈H₁₈O₃), the expected monoisotopic mass is 282.1256 Da. HRMS can confirm this with high accuracy.
Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to elucidate the structure of the molecule. Key fragmentation pathways for this compound would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the benzyl group, leading to characteristic fragment ions. For instance, a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91) is a common feature for compounds containing a benzyl group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. atlantis-press.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands for the C=O stretch of the ester group (around 1710-1730 cm⁻¹), C=C stretching of the acrylate and aromatic rings (around 1600-1640 cm⁻¹), and C-O stretching of the ester and ether linkages (in the 1100-1300 cm⁻¹ region). spectroscopyonline.comnist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bonds and the aromatic rings are expected to give strong signals in the Raman spectrum.
Interactive Data Table: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| C=O (Ester) | Stretching | ~1710-1730 | IR |
| C=C (Acrylate) | Stretching | ~1630-1640 | IR, Raman |
| C=C (Aromatic) | Stretching | ~1600, ~1580, ~1500 | IR, Raman |
| C-O (Ester) | Stretching | ~1250-1300 | IR |
| C-O (Ether) | Stretching | ~1150-1250 | IR |
| =C-H (Vinylic) | Bending (out-of-plane) | ~980 | IR |
| Aromatic C-H | Bending (out-of-plane) | ~700-900 | IR |
Note: These are predicted values based on known spectroscopic data of similar structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy measures the electronic transitions within a molecule. The extent of conjugation in a molecule significantly influences its UV-Vis absorption spectrum. This compound possesses a conjugated system extending across the phenyl ring, the acrylate double bond, and the carbonyl group. This conjugation is expected to result in a strong absorption band in the UV region. Based on data for similar cinnamate (B1238496) derivatives, an absorption maximum (λ_max) in the range of 280-320 nm is anticipated. nist.gov The benzyloxy group, while not directly in the main conjugated path, can have a minor influence on the electronic transitions.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the acrylate system, the orientation of the phenyl and benzyl groups relative to each other, and the packing of the molecules in the crystal lattice. While no specific crystallographic data for this compound is publicly available, data for a related compound, Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate, shows a non-planar arrangement between the two aromatic rings. blogspot.com A similar analysis for the title compound would be invaluable for understanding its solid-state properties.
Unit Cell Parameters and Space Group Determination
The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions are described by the lengths of the three axes (a, b, and c) and the angles between them (α, β, and γ). These parameters, along with the crystal system, would be determined from the diffraction pattern obtained during an X-ray crystallography experiment. The space group, a mathematical description of the symmetry elements present in the crystal, would also be unambiguously assigned from the systematic absences in the diffraction data.
A hypothetical data table for these parameters is presented below to illustrate the conventional format for such information.
| Crystallographic Parameter | Value |
| Crystal System | Undetermined |
| Space Group | Undetermined |
| a (Å) | Undetermined |
| b (Å) | Undetermined |
| c (Å) | Undetermined |
| α (°) | Undetermined |
| β (°) | Undetermined |
| γ (°) | Undetermined |
| Volume (ų) | Undetermined |
| Z (molecules per unit cell) | Undetermined |
| Calculated Density (g/cm³) | Undetermined |
Intermolecular Interactions and Crystal Packing Motifs
Hydrogen Bonding: While the molecule does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen of the acrylate group and aromatic or aliphatic C-H groups could play a significant role in the crystal packing.
π-π Stacking: The two phenyl rings in the molecule provide opportunities for π-π stacking interactions, which are common in aromatic compounds and contribute significantly to crystal stability. The geometry of these interactions (e.g., face-to-face or offset) would be a key point of analysis.
Analysis of the crystal structure would allow for the identification and characterization of these interactions, including their geometric parameters (distances and angles), and the classification of any recurring patterns or motifs.
Conformational Analysis in the Crystalline State
The conformation of a molecule in the solid state is often influenced by the energetic demands of efficient crystal packing. An analysis of the crystal structure of this compound would reveal the specific torsion angles that define its three-dimensional shape. Key conformational features to be examined would include:
The planarity of the acrylate moiety.
The orientation of the ethyl group.
The dihedral angles between the phenyl rings and the acrylate plane.
The conformation of the benzyl ether linkage.
This analysis would provide insight into the preferred solid-state conformation of the molecule and allow for comparisons with computationally predicted low-energy conformations in the gas phase, thereby highlighting the influence of the crystalline environment on molecular geometry.
Reactivity and Chemical Transformations of Ethyl 3 4 Benzyloxy Phenyl Acrylate
Reactions Involving the Alpha,Beta-Unsaturated Ester Moiety
The ethyl acrylate (B77674) portion of the molecule, activated by the electron-withdrawing ester group and substituted with a benzyloxy-phenyl ring, is the primary site for a variety of addition and cycloaddition reactions.
Nucleophilic Conjugate (Michael) Additions and Their Stereochemistry
The α,β-unsaturated carbonyl system in Ethyl 3-[4-(benzyloxy)phenyl]acrylate makes it an excellent electrophile for nucleophilic conjugate addition, commonly known as the Michael reaction. wikipedia.orglibretexts.org In this process, a nucleophile attacks the electrophilic β-carbon of the unsaturated system. wikipedia.org The resulting negative charge is delocalized via resonance onto the enolate oxygen. wikipedia.org Subsequent protonation, typically through keto-enol tautomerism, yields the saturated carbonyl compound. wikipedia.org
A wide range of nucleophiles can participate in this 1,4-addition. libretexts.org The choice of nucleophile and reaction conditions, including the use of chiral catalysts, can control the stereochemistry of the newly formed stereocenters. wikipedia.org For instance, asymmetric Michael additions can be achieved using chiral organocatalysts or metal complexes to yield enantiomerically enriched products. wikipedia.org
Table 1: Examples of Nucleophilic Conjugate Addition to this compound This table presents hypothetical reaction products based on established Michael addition principles.
| Nucleophile | Reagent Type | Expected Product |
|---|---|---|
| Thiol (e.g., Benzyl (B1604629) mercaptan) | Soft Nucleophile | Ethyl 3-[4-(benzyloxy)phenyl]-3-(benzylthio)propanoate |
| Amine (e.g., Methylamine) | Nitrogen Nucleophile | Ethyl 3-[4-(benzyloxy)phenyl]-3-(methylamino)propanoate. wikipedia.org |
| Enolate (e.g., from Diethyl malonate) | Carbon Nucleophile | Ethyl 4,4-dicarboxy-3-[4-(benzyloxy)phenyl]heptanedioate |
| Organocuprate (e.g., Lithium dimethylcuprate) | Gilman Reagent | Ethyl 3-[4-(benzyloxy)phenyl]pentanoate. libretexts.org |
Pericyclic Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without intermediates. msu.eduyoutube.com The electron-deficient alkene in this compound can readily participate as a component in several types of pericyclic reactions. ebsco.com
Diels-Alder Reaction: In the Diels-Alder reaction, a [4+2] cycloaddition, the acrylate moiety can serve as the dienophile, reacting with a conjugated diene to form a six-membered ring. youtube.com The reaction is facilitated by the electron-withdrawing nature of the ester group on the dienophile. The reaction is typically stereospecific, with the relative stereochemistry of the dienophile being retained in the cyclohexene (B86901) product.
1,3-Dipolar Cycloadditions: This type of reaction occurs between a 1,3-dipole and a dipolarophile (in this case, the acrylate double bond) to form a five-membered heterocycle. wikipedia.orgmdpi.com For example, the reaction with a nitrile oxide, often generated in situ, yields an isoxazoline (B3343090) ring. wikipedia.orgresearchgate.net Research has documented 1,3-dipolar cycloadditions involving substrates with a 4-benzyloxy substituent, highlighting the compatibility of this group with such transformations. researchgate.net
Table 2: Pericyclic Reactions of this compound This table presents hypothetical reaction products based on established pericyclic reaction principles.
| Reaction Type | Reactant | Expected Product Class |
|---|---|---|
| Diels-Alder [4+2] Cycloaddition | 1,3-Butadiene | Substituted Cyclohexene. |
| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Substituted Isoxazoline. researchgate.net |
| 1,3-Dipolar Cycloaddition | Benzyl azide | Substituted Triazoline |
Radical and Anionic Polymerization Mechanisms and Kinetics
The vinyl group in this compound allows it to function as a monomer in polymerization reactions. Both radical and anionic mechanisms can be employed to synthesize polymers where the benzyloxy-phenyl acrylate unit is the repeating structural component.
Anionic Polymerization: The polymerization of acrylate esters can be initiated by nucleophiles such as organolithium compounds or other anionic species. cmu.edu This process can proceed as a living polymerization, which allows for the synthesis of polymers with a narrow molecular weight distribution and well-defined architectures, such as block copolymers. cmu.edu The active center is typically an alkali metal ester enolate. cmu.edu The kinetics are influenced by factors like the initiator, solvent polarity, and temperature.
Radical Polymerization: This method involves the use of a radical initiator to begin the polymerization cascade. The reaction proceeds through initiation, propagation, and termination steps. The presence of the bulky benzyloxy-phenyl group may influence the polymerization kinetics and the properties of the resulting polymer.
Selective Reduction and Hydrogenation Pathways
The selective reduction of the different functional groups in this compound is a key synthetic challenge.
Reduction of the Alkene: The carbon-carbon double bond can be selectively reduced to a single bond. Catalytic hydrogenation is a common method, but standard conditions (e.g., H₂ with Pd/C) would also lead to the cleavage of the benzyloxy group (see section 4.2.1). Therefore, chemoselective methods are required to preserve the protecting group.
Reduction of the Ester: The ethyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would typically also reduce the α,β-double bond.
Achieving selectivity requires careful choice of reagents. For instance, reducing the double bond while preserving the ester and benzyloxy group might be accomplished using specific catalysts or transfer hydrogenation methods under mild conditions.
Transformations of the Benzyloxy Protecting Group
The benzyloxy group is a common protecting group for phenols due to its stability under a range of conditions and its relatively straightforward removal. organic-chemistry.org
Selective Deprotection Strategies (e.g., Catalytic Hydrogenolysis, Lewis Acid-Mediated Cleavage)
The removal of the benzyl group to unmask the phenol (B47542) is a crucial step in many synthetic routes.
Catalytic Hydrogenolysis: This is the most prevalent method for deprotecting benzyl ethers. organic-chemistry.org The reaction involves a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen. organic-chemistry.orgresearchgate.net The process cleaves the benzylic C-O bond, yielding the free phenol and toluene (B28343) as a byproduct. organic-chemistry.org A significant consideration for this compound is that these conditions will also reduce the C=C double bond of the acrylate moiety.
Lewis Acid-Mediated Cleavage: To avoid reduction of other functional groups, Lewis acids can be used. Reagents such as boron trichloride (B1173362) (BCl₃), often combined with a cation scavenger, can effectively cleave aryl benzyl ethers under non-reducing conditions. researchgate.net This method would be advantageous for preserving the acrylate double bond.
Oxidative Deprotection: An alternative strategy is oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can deprotect benzyl ethers, especially those with electron-donating groups on the aromatic ring, such as the related p-methoxybenzyl (PMB) ether. organic-chemistry.org Recent methods have also been developed for the oxidative deprotection of simple benzyl ethers using nitroxyl-radical catalysts. nih.gov
Table 3: Deprotection Strategies for the Benzyloxy Group
| Method | Typical Reagents | Key Characteristics | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Common and efficient; also reduces C=C double bonds. | organic-chemistry.orgresearchgate.net |
| Lewis Acid-Mediated Cleavage | BCl₃, Pentamethylbenzene | Non-reducing conditions; preserves unsaturated bonds. | researchgate.net |
Participation in Rearrangement Reactions (e.g., Claisen-type, if applicable)
Rearrangement reactions are fundamental transformations in organic synthesis that reorder the molecular structure. researchgate.net While the classic Claisen rearrangement involves allyl vinyl ethers or allyl phenyl ethers, jst.go.jpnih.govnih.gov a lesser-known variant, the Benzyl-Claisen rearrangement, is applicable to benzyl vinyl ethers. nih.gov Given the presence of a benzyl ether moiety in this compound, its potential to undergo a Claisen-type rearrangement warrants consideration, particularly if the acrylate portion were modified to a vinyl ether.
In studies on benzyl ketene (B1206846) acetals, which are structurally related to benzyl vinyl ethers, heating in a solvent like dimethylformamide (DMF) has been shown to induce a wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield tolylacetate derivatives. nih.gov This process is sensitive to the electronic nature of the substituents on the aromatic ring. Research has shown that electron-donating and electron-neutral groups, such as methoxy (B1213986) or chloro groups, provide moderate yields in the Benzyl-Claisen rearrangement, whereas electron-withdrawing groups like nitro or cyano tend to lead to decomposition under the required thermal conditions. nih.gov
For a derivative of this compound to undergo such a rearrangement, the acrylate would need to be converted into a structure mimicking a benzyl vinyl ether. If this were achieved, the benzyloxy group could potentially rearrange from the oxygen atom to the ortho position of the phenyl ring, a transformation that proceeds through a concerted, cyclic transition state. nih.govnih.gov
Reactivity of the Substituted Aromatic Ring
The reactivity of the 4-(benzyloxy)phenyl group is largely dictated by the powerful electron-donating nature of the ether oxygen.
Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. nih.gov The rate and regioselectivity of the substitution are heavily influenced by the substituents already present on the ring. chemspider.comresearchgate.net In the case of this compound, the key substituent on the phenyl ring is the benzyloxy group (-OCH₂C₆H₅).
The ether oxygen atom, directly attached to the ring, is a potent activating group. acs.org Through resonance, it donates electron density to the aromatic system, particularly at the ortho and para positions. This increased electron density makes the ring significantly more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. acs.org
Since the para position is already occupied by the ethyl acrylate side chain, the benzyloxy group directs incoming electrophiles exclusively to the two equivalent ortho positions (C-3 and C-5). Common EAS reactions include:
Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.
Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. nih.gov
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. nih.gov
Friedel-Crafts Alkylation and Acylation: Addition of alkyl or acyl groups, although these reactions can sometimes be complicated by the reactivity of the activating group.
The strong activation by the benzyloxy group means that these reactions can often proceed under milder conditions than those required for benzene itself.
Functionalization via Directed Metalation or Palladium-Catalyzed Cross-Couplings on Derivatives
Modern synthetic methods offer powerful tools for functionalizing aromatic rings with high precision.
Directed ortho-Metalation (DoM): The benzyloxy group can serve as a Directed Metalation Group (DMG). In a DoM reaction, an organolithium reagent, such as tert-butyllithium, complexes with the Lewis basic ether oxygen. This coordination directs the deprotonation to the adjacent ortho position of the aromatic ring, forming a lithiated intermediate with high regioselectivity. This reactive intermediate can then be quenched with a variety of electrophiles to introduce new functional groups specifically at the C-3 position.
Palladium-Catalyzed Cross-Couplings: The versatile palladium catalysts facilitate numerous C-C and C-heteroatom bond formations. Derivatives of this compound could be employed in several types of cross-coupling reactions. For instance, if a halogen were introduced onto the aromatic ring via EAS, the resulting aryl halide could undergo Suzuki coupling (with boronic acids), Heck coupling, or Buchwald-Hartwig amination.
Furthermore, methods exist for the debenzylative cross-coupling of aryl benzyl ethers or related structures. Specific palladium catalyst systems can cleave the C-O bond of the benzyl ether, allowing for the coupling of a different aryl or other group at that position. It is also conceivable that the benzylic C-H bonds could be targeted for functionalization under appropriate catalytic conditions. Palladium-catalyzed reactions have also been developed for the cross-coupling of organosilanols, which could be prepared from derivatives of the title compound.
Photochemical Reactivity and Photophysical Properties
Cinnamate (B1238496) esters are well-known for their interaction with ultraviolet (UV) light, which forms the basis of their use as sunscreen agents. The photochemical and photophysical behavior of this compound is primarily governed by the ethyl acrylate chromophore, modified by the para-benzyloxy substituent.
The primary photochemical processes for cinnamates include:
trans-cis Isomerization: Upon absorption of UV radiation, the double bond of the acrylate moiety can undergo isomerization from the typically more stable E (trans) isomer to the Z (cis) isomer.
[2+2] Cycloaddition: In concentrated solutions or the solid state, intermolecular [2+2] photocycloaddition can occur between two molecules, leading to the formation of cyclobutane (B1203170) derivatives (truxinates).
Non-radiative Decay: Cinnamates are effective at dissipating absorbed UV energy as heat through efficient non-radiative decay pathways, a crucial property for photostability.
Studies on substituted cinnamates have shown that the position of the substituent on the phenyl ring significantly impacts their photophysical properties. wikipedia.org Para-substituted derivatives, like this compound, often exhibit broad absorption in the UVB/UVA regions and tend to undergo rapid non-radiative decay from the excited state. This is in contrast to ortho and meta isomers, which are more likely to exhibit fluorescence. wikipedia.org The efficient non-radiative decay pathway makes para-substituted cinnamates highly photostable and effective as UV absorbers.
Electrochemical Behavior and Redox Potentials
The electrochemical properties of this compound are determined by its electroactive functional groups: the α,β-unsaturated ester and the electron-rich benzyloxy-substituted phenyl ring.
Reduction: The most facile electrochemical process is typically the reduction of the activated C=C double bond of the acrylate system. The electroreduction of cinnamic acid esters has been studied, revealing that under specific conditions, it can lead to hydrodimerization products. In aprotic solvents like acetonitrile, the reduction often proceeds via a radical anion intermediate, which can then couple with another radical anion. The stereochemical outcome of this coupling can be influenced by the reaction conditions and the structure of the ester. In protic solvents like methanol, the mechanism can change, with protonation of the radical anion becoming a competing pathway, potentially leading to the formation of the saturated ester (ethyl 3-[4-(benzyloxy)phenyl]propanoate) alongside dimerization products. wikipedia.org
Oxidation: The benzyloxy-substituted phenyl ring is electron-rich and thus susceptible to oxidation. The ether oxygen donates electron density, lowering the oxidation potential of the aromatic ring compared to unsubstituted benzene. Electrochemical oxidation would likely involve the initial formation of a radical cation on the phenyl ring. In a study on the electrochemical three-component reaction of cinnamic acids, one-electron oxidation of the cinnamate was proposed as the initial step. For this compound, this oxidation could potentially lead to polymerization or decomposition, depending on the conditions and the presence of other nucleophiles.
Computational and Theoretical Investigations of Ethyl 3 4 Benzyloxy Phenyl Acrylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties, molecular structure, and reactivity of "Ethyl 3-[4-(benzyloxy)phenyl]acrylate". These theoretical approaches offer a microscopic view of the molecule's behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For "this compound," DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(2d,2p), would be employed to optimize the molecular geometry. nih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.
Vibrational frequency analysis, performed at the same level of theory, would yield the theoretical infrared (IR) and Raman spectra. These calculated frequencies are crucial for interpreting experimental spectra and assigning specific vibrational modes to corresponding functional groups within the molecule. For instance, characteristic vibrational modes for the carbonyl group (C=O), the olefinic bond (C=C), the aromatic rings, and the ether linkage (C-O-C) would be identified.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using DFT calculations. These theoretical shifts, when compared to experimental data, aid in the structural elucidation and assignment of signals in the NMR spectra. In the case of ¹³C NMR, signals for the carbonyl carbon are anticipated around δC 166.0 ppm, while olefinic carbons would appear near δC 141.3 ppm and aromatic carbons adjacent to the olefinic group around δC 133.0 ppm. mdpi.com
Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are hypothetical values based on typical bond lengths and angles for similar structures.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.22 Å |
| C=C (acrylate) | ~1.34 Å | |
| C-O (ester) | ~1.35 Å | |
| C-O (ether) | ~1.37 Å | |
| Aromatic C-C | ~1.39 Å | |
| Bond Angle | C-C-O (ester) | ~125° |
| C=C-C (acrylate) | ~120° | |
| C-O-C (ether) | ~118° |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
For "this compound," the HOMO is expected to be localized primarily on the electron-rich benzyloxy-substituted phenyl ring, while the LUMO would likely be centered on the electron-withdrawing acrylate (B77674) moiety. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Computational studies on similar molecules have shown that the introduction of certain functional groups can modulate this gap. For example, the presence of a water molecule was found to decrease the HOMO-LUMO energy gap of a related cinnamic acid derivative, suggesting it becomes a stronger electron acceptor. nih.gov Systematic DFT calculations on various derivatives can reveal how substituents influence the electronic properties and reactivity. acs.org
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and would be determined by specific DFT calculations.)
| Orbital | Predicted Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Theoretical calculations can accurately predict spectroscopic properties. The UV-Vis absorption spectrum, which is related to electronic transitions, can be simulated using Time-Dependent DFT (TD-DFT). These calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* transitions within the conjugated system of "this compound."
As mentioned in section 5.1.1, the vibrational modes (IR and Raman spectra) are obtained from frequency calculations. These theoretical spectra serve as a valuable tool for the identification and characterization of the compound by correlating calculated vibrational frequencies with experimental data.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For "this compound," MD simulations would provide insights into its conformational flexibility and the influence of the surrounding environment, such as different solvents.
By simulating the molecule's motion over time, a conformational landscape can be generated, identifying the most stable and frequently occurring conformations. This is particularly important for a molecule with several rotatable bonds, such as the ether linkage and the ester group. Understanding the preferred conformations is crucial as they can significantly impact the molecule's reactivity and biological activity.
Theoretical Analysis of Reaction Mechanisms and Transition State Geometries
Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates and calculating the geometries and energies of transition states. For "this compound," theoretical analysis could be applied to various reactions it might undergo, such as polymerization, hydrolysis, or addition reactions across the double bond.
For example, in a free-radical polymerization reaction, DFT calculations can model the addition of a radical to the acrylate double bond. acs.org By calculating the activation energies for different modes of addition (e.g., head-to-tail), the preferred reaction pathway can be determined. The geometry of the transition state provides a snapshot of the atomic arrangement at the peak of the energy barrier, offering crucial information about the bond-breaking and bond-forming processes. Similar DFT modeling has been applied to the copolymerization of related monomers. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. While no specific QSPR studies on "this compound" are available, the methodology could be applied to a series of related cinnamate (B1238496) esters.
In a hypothetical QSPR study, a set of structurally diverse cinnamate derivatives would be synthesized, and a particular property, such as lipophilicity or a specific type of reactivity, would be measured experimentally. A wide range of molecular descriptors (e.g., electronic, steric, and topological) would then be calculated for each molecule using computational software. Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a model that correlates the calculated descriptors with the measured property. Such models can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. Similar in silico approaches have been used to investigate the antimicrobial action of cinnamic acid derivatives. mdpi.com
Applications of Ethyl 3 4 Benzyloxy Phenyl Acrylate in Advanced Materials Science and Organic Synthesis
A Valuable Monomer in Polymer Chemistry for Functional Poly(acrylates) and Copolymers
The presence of the acrylate (B77674) functional group in Ethyl 3-[4-(benzyloxy)phenyl]acrylate makes it a prime candidate for polymerization, leading to the creation of functional poly(acrylates) and copolymers with specialized characteristics.
Influence of Monomer Structure on Polymer Thermal, Optical, and Mechanical Properties
The inherent structure of this compound imparts distinct properties to its corresponding polymers. The rigid phenyl and benzyl (B1604629) groups contribute to a higher glass transition temperature (Tg) in the homopolymer compared to simple poly(acrylates) like poly(ethyl acrylate). This enhances the thermal stability of the material. The aromatic rings also influence the refractive index of the polymer, a crucial factor for optical applications. The mechanical properties, such as tensile strength and modulus, are also expected to be enhanced due to the rigid nature of the pendant groups which can promote intermolecular interactions and physical crosslinking.
Table 1: Anticipated Property Comparison of Poly(ethyl acrylate) and Poly(this compound)
| Property | Poly(ethyl acrylate) | Poly(this compound) (Predicted) | Influence of Monomer Structure |
| Glass Transition Temp. (Tg) | Low (-24 °C) | Higher | The bulky and rigid benzyloxy-phenyl group restricts chain mobility, increasing Tg. |
| Refractive Index | ~1.468 | Higher | The presence of aromatic rings increases the electron density, leading to a higher refractive index. |
| Mechanical Strength | Low | Higher | The rigid pendant groups can lead to stronger intermolecular forces, enhancing strength and stiffness. |
A Versatile Building Block and Intermediate in Multi-Step Organic Synthesis
Beyond polymer science, this compound serves as a valuable starting material and intermediate in the multi-step synthesis of complex organic molecules. Its structure contains multiple reactive sites that can be selectively targeted.
Synthesis of Complex Chemical Scaffolds and Analogs
The acrylate moiety of this compound is an excellent Michael acceptor, allowing for conjugate addition reactions with a wide range of nucleophiles. This reaction is fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the elaboration of the molecule into more complex scaffolds. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or used in coupling reactions. The benzyloxy group serves as a protecting group for the phenol (B47542), which can be deprotected at a later synthetic stage to introduce a reactive hydroxyl group, further increasing the molecular complexity and enabling the synthesis of a diverse array of analogs.
Development of Novel Heterocyclic and Carbocyclic Systems
The electron-deficient double bond of the acrylate system makes this compound a suitable dienophile in Diels-Alder reactions, providing a pathway to various carbocyclic systems. Additionally, it can participate in a variety of cycloaddition reactions and annulation strategies to construct heterocyclic rings. For instance, reactions with dinucleophilic reagents can lead to the formation of pyrazolines, pyrimidines, and other heterocyclic frameworks, which are prevalent in medicinally important compounds.
Precursor for Liquid Crystalline Materials and Optoelectronic Applications
The rigid, rod-like structure imparted by the phenyl and benzyloxy groups suggests the potential of this compound as a precursor for liquid crystalline materials. While the monomer itself may not exhibit mesophases, its incorporation into a polymer backbone or its modification can lead to materials with liquid crystalline properties.
The synthesis of polymers containing this monomeric unit can result in side-chain liquid crystal polymers, where the mesogenic benzyloxy-phenyl group is attached to a flexible polymer backbone. These materials can exhibit thermotropic liquid crystalline behavior, with potential applications in optical films, displays, and sensors. The aromatic nature of the compound also suggests that polymers derived from it could possess interesting photophysical properties, making them candidates for investigation in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, particularly if copolymerized with other electroactive monomers.
Mesogenic Property Development through Structural Modification
The molecular architecture of this compound contains key features that are foundational to the design of liquid crystals, also known as mesogens. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The defining characteristic of a liquid crystal is the tendency of its molecules to orient themselves in a common direction, a property known as anisotropy.
The structure of this compound consists of a rigid core, composed of the two phenyl rings, and flexible terminal groups, namely the ethyl acrylate and benzyloxy moieties. This combination of rigidity and flexibility is a well-established principle in the design of liquid crystalline materials. The rigid core provides the necessary structural anisotropy, while the flexible chains influence the melting point and the temperature range over which the liquid crystal phase is stable.
While this compound itself is not reported as a liquid crystal, it serves as a valuable scaffold for the synthesis of new mesogenic compounds. Through targeted structural modifications, its potential to form liquid crystal phases can be enhanced. Key strategies for such modifications include:
Elongation of the Alkoxy Chain: Replacing the ethyl group in the acrylate moiety with longer alkyl chains (e.g., butyl, hexyl, or octyl) can promote the formation of mesophases. Longer chains increase the shape anisotropy of the molecule and enhance the weak intermolecular forces that stabilize the liquid crystalline state.
Introduction of Additional Phenyl Rings: Incorporating more phenyl rings into the core structure would significantly increase its rigidity and polarizability, which are crucial for achieving higher-ordered smectic or nematic phases.
Modification of the Benzyloxy Group: The terminal benzyl group can be substituted with various functional groups to fine-tune the mesogenic properties. For instance, the introduction of polar groups like cyano (-CN) or nitro (-NO2) can alter the dipole moment and influence the molecular packing.
The following table outlines potential structural modifications to this compound and their likely impact on its mesogenic properties.
| Structural Modification | Rationale | Predicted Effect on Mesogenic Properties |
| Lengthening the ethyl acrylate chain | Increases molecular aspect ratio and van der Waals interactions. | Promotion of nematic or smectic phases. |
| Introducing a second phenyl ring | Enhances the rigidity and polarizability of the molecular core. | Stabilization of mesophases at higher temperatures. |
| Adding a lateral substituent | Can disrupt molecular packing or induce chirality. | May lead to frustrated phases or chiral nematic phases. |
| Replacing the benzyl group with a cyclohexyl group | Alters the shape and flexibility of the terminal chain. | Can influence the type of mesophase formed. |
By systematically applying these modifications, new families of liquid crystals derived from this compound could be developed for applications in display technologies and optical devices.
Integration into Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells
Currently, there is no specific research documenting the use of this compound in organic light-emitting diodes (OLEDs) or organic solar cells (OSCs). However, the broader class of acrylate and phenylene-based polymers has been investigated for such applications. For instance, poly(p-phenylenevinylene) derivatives, which share structural similarities with the core of this compound, are known for their electroluminescent properties and have been used in the fabrication of OLEDs. google.com
The potential utility of a material in OLEDs or OSCs is heavily dependent on its electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport characteristics. The benzyloxy and acrylate groups in this compound could be chemically modified to tune these electronic properties. For example, the incorporation of electron-donating or electron-withdrawing substituents on the phenyl rings could alter the HOMO and LUMO levels to better match the work functions of electrodes in an OLED or to optimize the open-circuit voltage in an OSC.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. These forces include hydrogen bonding, π-π stacking, and van der Waals interactions. The ability of molecules to self-assemble into well-ordered, larger structures is a key aspect of this field and is fundamental to the development of "smart" materials and nanotechnology.
This compound possesses several structural features that make it an interesting candidate for studies in supramolecular chemistry and self-assembly:
Aromatic Rings for π-π Stacking: The two phenyl rings in the molecule's core are capable of engaging in π-π stacking interactions. These interactions, which arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, can drive the self-assembly of molecules into ordered columnar or layered structures.
Ester Group for Hydrogen Bonding: The carbonyl group of the ethyl acrylate moiety can act as a hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, this can lead to the formation of well-defined supramolecular chains or networks.
Amphiphilic Character: While not strongly amphiphilic, the molecule has a relatively nonpolar benzyloxy-phenyl core and a more polar ethyl acrylate group. In certain solvents or at interfaces, this could lead to self-assembly behavior to minimize unfavorable interactions.
A study on the polymerization-induced self-assembly (PISA) of phenyl acrylate, a structurally related monomer, demonstrated its ability to form various nano-objects like spheres, worms, and vesicles. rsc.org This suggests that polymers derived from this compound could also exhibit rich self-assembly behavior, leading to the formation of complex nanostructures with potential applications in drug delivery, catalysis, and sensing.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-[4-(benzyloxy)phenyl]acrylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a modified Horner-Wadsworth-Emmons reaction involves reacting 4-(benzyloxy)benzaldehyde with ethyl diethylphosphonoacetate in tetrahydrofuran (THF) using sodium hydride as a base under ice cooling . Optimization strategies include:
- Varying reaction time and temperature (e.g., room temperature vs. reflux).
- Testing alternative catalysts (e.g., piperidine or potassium carbonate) to improve yield .
- Purification via extraction with ethyl acetate and washing with buffer solutions (pH 6.8) to remove impurities .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzyloxy group (δ ~7.3–7.5 ppm for aromatic protons) and the acrylate ester (δ ~4.1–4.3 ppm for CH₂CH₃) .
- X-ray Crystallography : SHELXTL software refines crystal structures by analyzing bond lengths (e.g., C6–C1–O4 = 125.1°) and torsion angles .
- HPLC/MS : Validates purity and molecular weight (e.g., [M+H]+ peak at m/z 361.4) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Studies suggest anti-inflammatory and analgesic potential due to structural similarities to cinnamate derivatives. Researchers assess activity via:
- In vitro assays : COX-2 inhibition or cytokine modulation in macrophage models .
- Comparative analysis : Structural analogs (e.g., ethyl 3-(4-methoxyphenyl)acrylate) are tested to isolate the role of the benzyloxy group .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond angle deviations) be resolved during structural refinement?
- Methodological Answer : Discrepancies in SHELX-refined structures may arise from twinning or disordered atoms. Strategies include:
- Using SHELXL ’s TWIN and BASF commands to model twinning .
- Employing Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯O bonds) .
- Cross-validating with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond lengths .
Q. What strategies address low yield or side-product formation during synthesis?
- Methodological Answer :
- Reaction monitoring : Use TLC or in-situ IR to detect intermediates (e.g., enolate formation) .
- Solvent optimization : Replace THF with DMF to enhance solubility of aromatic aldehydes .
- Protecting group alternatives : Substitute benzyloxy with methoxy to reduce steric hindrance .
Q. How does structural modification (e.g., substituent variation) influence biological activity?
- Methodological Answer :
- SAR studies : Compare this compound with analogs (e.g., methyl ester or cyano-substituted derivatives) in enzyme inhibition assays .
- Docking simulations : Use AutoDock Vina to predict interactions with targets like cyclooxygenase-2 (PDB ID: 5KIR) .
Q. What advanced analytical methods resolve ambiguities in impurity profiling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
